trans-2,3-Epoxysuccinic acid
Overview
Description
Trans-2,3-epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of a trans-2,3-epoxysuccinate(2-).
Mechanism of Action
Target of Action
The primary targets of (+/-)-trans-Epoxysuccinic Acid are yet to be fully identified. This compound, also known as trans-2,3-Epoxysuccinic acid or trans-epoxysuccinic acid, is a subject of ongoing research. The identification of its primary targets and their roles would provide valuable insights into its mechanism of action .
Mode of Action
The mode of action of (+/-)-trans-Epoxysuccinic Acid involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its efficacy .
Result of Action
Understanding these effects would provide valuable insights into the compound’s therapeutic potential .
Action Environment
The action, efficacy, and stability of (+/-)-trans-Epoxysuccinic Acid can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds.
As our understanding of this compound grows, it may open up new avenues for drug development and therapeutic intervention .
Biological Activity
Trans-2,3-Epoxysuccinic acid, also known as L-trans-2,3-epoxysuccinate, is an epoxy derivative of succinic acid with significant biological activity. This compound has garnered attention due to its potential applications in biochemistry and organic synthesis, as well as its role in metabolic pathways.
- Molecular Formula : CHO
- Molecular Weight : 132.07160 g/mol
- Structure : Characterized by an epoxide group, which contributes to its reactivity and biological interactions.
Biological Activity
This compound exhibits several notable biological activities:
-
Enzymatic Reactions :
- Fumarase from swine heart muscle catalyzes the stereospecific hydration of trans-2,3-epoxysuccinate to produce mesotartrate. This reaction highlights the compound's role as a substrate in enzymatic processes and its potential physiological significance .
- The hydration process is stereospecific and involves the L-isomer of trans-2,3-epoxysuccinate, indicating its relevance in metabolic pathways .
-
Microbial Biotransformation :
- Certain bacterial strains, such as Paecilomyces varioti, can accumulate this compound under specific conditions. The presence of metal ions like Cu and Fe has been shown to enhance its accumulation in culture media .
- Additionally, Bordetella species have been identified to enantioselectively hydrolyze cis-epoxysuccinic acid into D(-)-tartaric acid, showcasing the compound's potential in biotransformation processes .
- Potential Antibacterial Properties :
Synthesis and Applications
The synthesis of this compound can be achieved through various methods including microbial fermentation and chemical synthesis. Its applications extend to:
- Organic Synthesis : As a chiral synthon for the production of optically active compounds.
- Biotechnology : Utilized in studies involving immobilized enzymes and hydrolase activity assessments .
Research Findings
Recent studies have provided insights into the biological effects and mechanisms associated with this compound:
Case Studies
-
Enzymatic Activity Study :
A study demonstrated that fumarase catalyzed the conversion of racemic trans-2,3-epoxysuccinate to mesotartrate with a conversion rate of approximately 45% over time. The stereospecific nature of this reaction was confirmed through chromatographic analysis . -
Microbial Production :
Research involving Paecilomyces varioti showed that optimal accumulation of this compound occurred in media supplemented with specific concentrations of Cu and Fe. This finding emphasizes the importance of nutrient conditions in maximizing yield during microbial fermentation .
Properties
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-08-6, 141-36-6 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-Epoxysuccinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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